molecular formula C18H11ClN2O2 B2983345 3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide CAS No. 453589-96-3

3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide

Cat. No.: B2983345
CAS No.: 453589-96-3
M. Wt: 322.75
InChI Key: RLBSMTFJQBVMBG-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide is a benzamide derivative featuring a 3-chlorobenzamide moiety linked to a substituted furan ring. The furan ring is functionalized with a cyano group at position 3 and a phenyl group at position 5, imparting unique electronic and steric properties.

Properties

IUPAC Name

3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-15-8-4-7-13(9-15)17(22)21-18-14(11-20)10-16(23-18)12-5-2-1-3-6-12/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBSMTFJQBVMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Formation of the benzamide group: The benzamide group is formed by reacting the appropriate amine with benzoyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the benzamide derivative using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

3-Chloro-N-(2-Nitrophenyl)Benzamide

  • Key Features : The nitro group at the ortho position induces a dihedral angle of 15.2° between the benzamide and nitrophenyl rings, while the amide group remains planar (r.m.s. deviation = 0.016 Å).
  • Intermolecular Interactions: Weak C–H···O hydrogen bonds form C(7) chains along the [010] axis. No significant Cl···Cl interactions are observed (shortest distance = 3.943 Å) .

3-Chloro-N-[N-(Furan-2-Carbonyl)-Hydrazinocarbothioyl]Benzamide

  • Key Features : The central thioamide moiety forms intramolecular N–H···O hydrogen bonds, stabilizing a planar conformation. The furan ring participates in C–H···π interactions with adjacent phenyl groups .
  • Comparison: Replacing the thioamide with a cyano-substituted furan in the target compound eliminates sulfur-based interactions but introduces stronger dipole-dipole forces from the cyano group.

Impact of Halogen and Heterocyclic Substituents

3-Chloro-N-(2-Fluoro-5-Methylphenyl)Benzamide

  • Key Features : Fluorine and methyl substituents influence solubility and bioavailability. The fluorine atom engages in weak C–H···F interactions, while the methyl group enhances hydrophobicity .
  • Comparison : The phenyl group on the furan ring in the target compound may increase lipophilicity compared to methyl or fluorine substituents, affecting membrane permeability in biological systems.

5-Bromo-2-Chloro-N-[3-(2-Oxo-2H-Chromen-3-yl)Phenyl]Benzamide

  • Key Features : Bromine and chromenyl groups contribute to π-π stacking and halogen bonding. The chromenyl moiety enables fluorescence properties, useful in bioimaging .
  • Comparison: The cyano group in the target compound lacks fluorescence but may improve thermal stability due to its strong electron-withdrawing effect.

Polymorphism and Crystal Packing

3-Chloro-N-(2-Fluorophenyl)Benzamide (Polymorphs IA and IB)

  • Key Features : Polymorph IA exhibits C–H···O and C–H···F interactions, while IB shows distinct packing due to variations in molecular conformation. Both forms lack significant halogen-halogen contacts .
  • Comparison: The rigid furan-cyano-phenyl system in the target compound may reduce polymorphism by restricting conformational flexibility.

Research Implications

The comparison highlights how substituents modulate molecular geometry, intermolecular interactions, and functional properties. For instance:

  • Halogens (Cl, F) : Influence solubility and bioactivity through hydrophobic and hydrogen-bonding effects .
  • Heterocycles (furan, chromenyl) : Enable π-π stacking and specialized applications (e.g., fluorescence) .

Biological Activity

3-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide is a synthetic compound characterized by its complex structure, which includes a benzamide moiety linked to a furan ring substituted with cyano and phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C18H14ClN3O
  • Molecular Weight : Approximately 329.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in various disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its structural components enhance its efficacy against specific pathogens, suggesting potential applications in treating infectious diseases.

Anticancer Potential

Research has shown that this compound may possess anticancer properties. It is believed to interfere with cellular pathways that promote cancer cell growth and proliferation. The presence of the cyano group and furan ring likely contributes to its ability to interact with cancer-related molecular targets.

Case Studies

  • Antimicrobial Assays : In vitro studies demonstrated that this compound significantly inhibited the growth of various bacterial strains, indicating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : Investigations into its effects on cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation, highlighting its potential as a lead compound in anticancer drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-chloro-N-(3-cyano-5-methylfuran-2-yl)benzamideMethyl group instead of phenylModerate antimicrobial activity
4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamideSimilar structure with a chloro substituentNotable anticancer properties

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